molecular formula C10H8Cl2N2OS B2373722 4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 284673-69-4

4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B2373722
CAS No.: 284673-69-4
M. Wt: 275.15
InChI Key: RKYAISHCIGJSMQ-UHFFFAOYSA-N
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Description

4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole class of heterocyclic compounds It is characterized by the presence of a thiazole ring substituted with a 3,5-dichloro-2-methoxyphenyl group

Preparation Methods

The synthesis of 4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloro-2-methoxyaniline and 2-bromoacetylthiazole.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).

    Procedure: The 3,5-dichloro-2-methoxyaniline is reacted with 2-bromoacetylthiazole under reflux conditions to form the desired product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives.

Scientific Research Applications

4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Biology: The compound is used in biological studies to understand its interaction with various biological targets and its potential as a bioactive molecule.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules and in the development of new chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways, such as kinases and G-protein coupled receptors.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 4-(3,5-dichloro-2-methoxyphenyl)methylene-1,3-selenazolidine-2,4-dione and diethyl [(3,5-dichloro-2-methoxyphenyl)(3-ethylphenyl)amino]methylphosphonate share structural similarities.

    Uniqueness: The presence of the thiazole ring and the specific substitution pattern on the phenyl group confer unique chemical and biological properties to this compound, distinguishing it from other related compounds.

Properties

IUPAC Name

4-(3,5-dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2OS/c1-15-9-6(2-5(11)3-7(9)12)8-4-16-10(13)14-8/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYAISHCIGJSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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